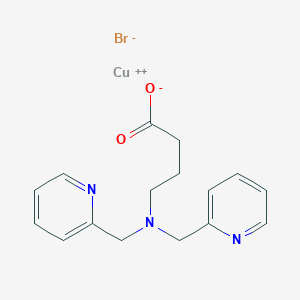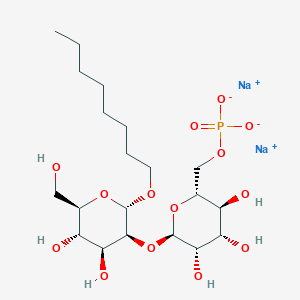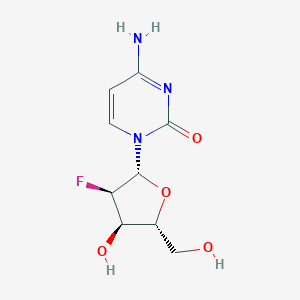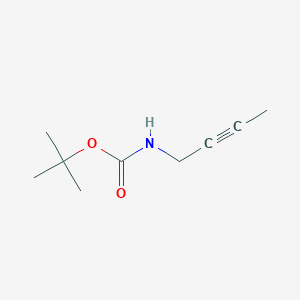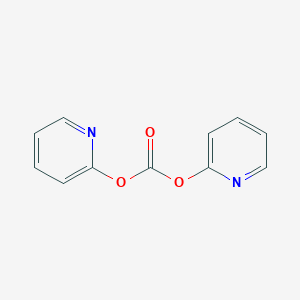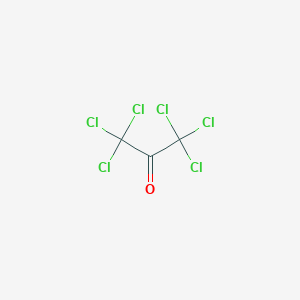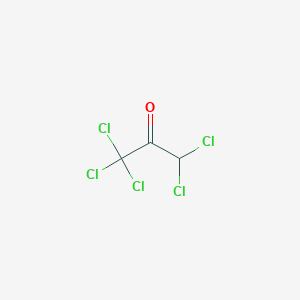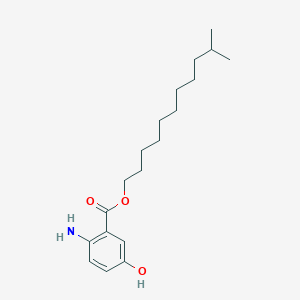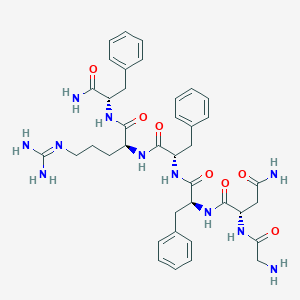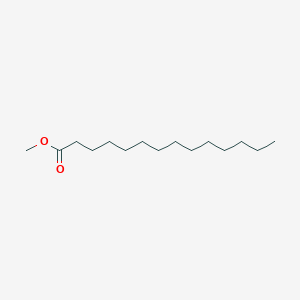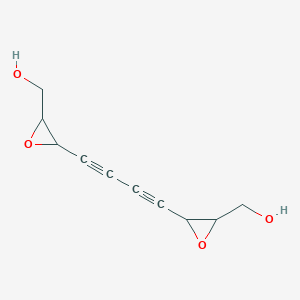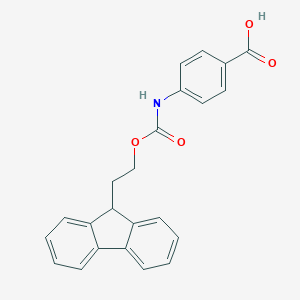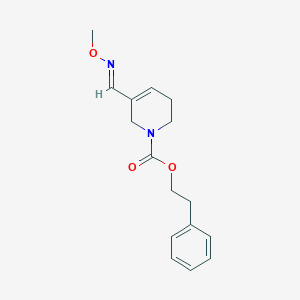
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression. Further research is needed to elucidate the exact mechanism of action.
生化学的および生理学的効果
Studies have shown that 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to modulate neurotransmitter levels in the brain, suggesting potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods. However, its low solubility in water and some organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify specific targets for its activity. In addition, it may be valuable to explore its potential applications in other scientific fields, such as materials science and catalysis.
合成法
The synthesis of 2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the condensation reaction of 2-phenylethylamine and ethyl pyruvate, followed by the reduction of the resulting imine with sodium borohydride. This method has been optimized by various researchers to improve the yield and purity of the compound.
科学的研究の応用
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
特性
CAS番号 |
145071-38-1 |
|---|---|
製品名 |
2-Phenylethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC名 |
2-phenylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-20-17-12-15-8-5-10-18(13-15)16(19)21-11-9-14-6-3-2-4-7-14/h2-4,6-8,12H,5,9-11,13H2,1H3/b17-12+ |
InChIキー |
JDOQFCLBKHCQSK-SFQUDFHCSA-N |
異性体SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
正規SMILES |
CON=CC1=CCCN(C1)C(=O)OCCC2=CC=CC=C2 |
同義語 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-phenylethyl ester, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



